2-{[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]amino}benzoic acid

Enzyme inhibition Metabolic disease Barbituric acid derivatives

This ortho-benzoic acid Schiff base delivers verified ACC1 inhibitory activity (IC₅₀ 1.6 µM, >60-fold over unsubstituted analogues) and distinct GABAₐ selectivity (Ki >3 µM). The ortho-carboxyl group creates a multidentate ligand framework with unique hydrogen-bonding and metal-chelating capacity absent in meta/para regioisomers. Identity confirmation via UV (342 nm) and HPLC (RT 6.8 min) ensures batch-to-batch reproducibility. Choose this defined isomer for hit-to-lead SAR campaigns targeting obesity, diabetes, and NAFLD.

Molecular Formula C12H9N3O5
Molecular Weight 275.22
CAS No. 382173-94-6
Cat. No. B2608970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]amino}benzoic acid
CAS382173-94-6
Molecular FormulaC12H9N3O5
Molecular Weight275.22
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)N=CC2=C(NC(=O)NC2=O)O
InChIInChI=1S/C12H9N3O5/c16-9-7(10(17)15-12(20)14-9)5-13-8-4-2-1-3-6(8)11(18)19/h1-5H,(H,18,19)(H3,14,15,16,17,20)
InChIKeyJTKHUIVPXZCMCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]amino}benzoic acid (CAS 382173-94-6) for Research and Procurement


2-{[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]amino}benzoic acid (CAS 382173-94-6) is a small-molecule Schiff base formed by condensation of 5-formylbarbituric acid and anthranilic acid. It belongs to the class of 5-arylidene/iminobarbituric acid derivatives, which are widely explored as enzyme inhibitors, antimicrobial agents, and synthetic intermediates [1]. Its structure features a barbituric acid core linked via a methyleneamino bridge to a benzoic acid moiety, creating a conjugated system with multiple hydrogen-bond donor/acceptor sites that underpin its biological recognition [2].

Why 2-{[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]amino}benzoic acid Cannot Be Replaced by Other Barbituric Acid Derivatives


Although many 5-arylidene-barbituric acids share a common core, the identity of the aryl substituent and the nature of the linker (direct CH vs. iminomethyl) dramatically influence electronic distribution, planarity, and target engagement. The ortho-benzoic acid group in this compound provides a unique hydrogen-bonding profile and metal-chelating capacity that is absent in unsubstituted phenyl or para-substituted analogues [1]. Consequently, its IC₅₀, selectivity window, and physicochemical properties differ from regioisomers such as 3- or 4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]benzoic acid, making generic substitution unreliable for assay reproducibility or structure–activity relationship (SAR) studies [2].

Quantitative Differentiation Evidence for 2-{[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]amino}benzoic acid


Acetyl-CoA Carboxylase 1 (ACC1) Inhibition: Target Compound vs. Closest Analogues

The target compound exhibits measurable inhibitory activity against rat liver ACC1, a key enzyme in fatty acid metabolism. In a radiometric assay, it achieved an IC₅₀ of 1.60 × 10³ nM [1]. Closely related 5-arylidene-barbituric acids such as 5-(4-methoxybenzylidene)barbituric acid showed no inhibition up to 100 µM under identical conditions, highlighting the critical role of the ortho-carboxyl group [2].

Enzyme inhibition Metabolic disease Barbituric acid derivatives

GABAₐ Receptor Binding Profile: Selectivity vs. Regioisomeric Benzodiazepine-site Ligands

In a radioligand displacement assay using [³H]flunitrazepam and human recombinant α1β2γ2 GABAₐ receptors, the target compound showed a Ki >3.00 × 10³ nM, indicating negligible affinity for the benzodiazepine site [1]. In contrast, the 4-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methylamino]benzoic acid derivative (CID 6012639) displayed Ki values in the low nanomolar range (22 nM) at the same site, demonstrating that small structural modifications (methylation of the barbituric nitrogen and relocation of the carboxyl group) can shift affinity by over 100-fold .

GABAₐ receptor Benzodiazepine binding site CNS drug discovery

Regioisomeric Differentiation: ortho- vs. meta- vs. para-Carboxyl Substitution

The ortho-carboxyl arrangement in the target compound enables intramolecular hydrogen bonding between the carboxylic acid and the imine nitrogen, locking the molecule in a more planar conformation [1]. This structural feature is absent in the meta- (3-) and para- (4-) isomers, which exhibit different UV–Vis λmax values (ortho: 342 nm; meta: 328 nm; para: 335 nm in DMSO) and distinct HPLC retention times under standardized C18 reverse-phase conditions (ortho: tR = 6.8 min; meta: tR = 5.9 min; para: tR = 6.2 min; 70:30 MeOH/H₂O + 0.1% TFA) .

Structure–activity relationship Regioisomer comparison Barbituric acid derivatives

Recommended Application Scenarios for 2-{[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]amino}benzoic acid


Metabolic Enzyme Inhibitor Screening (ACC1-Targeted Programs)

The compound's measurable ACC1 inhibitory activity (IC₅₀ = 1.6 µM) makes it a suitable starting point for medicinal chemistry optimization of barbituric acid-based ACC1 inhibitors. Its potency advantage (>60-fold over unsubstituted analogues) justifies its selection as a scaffold for hit-to-lead campaigns targeting obesity, diabetes, or non-alcoholic fatty liver disease [1].

GABAₐ Receptor Selectivity Profiling and CNS Counter-Screening

With a Ki >3 µM at the benzodiazepine binding site, this compound serves as a negative control or selectivity probe in GABAₐ receptor assays. It can be used alongside high-affinity benzodiazepine-site ligands to establish assay windows and confirm that observed phenotypes are not mediated through GABAergic mechanisms [1].

Analytical Reference Standard for Regioisomer Identification

The distinct UV–Vis absorption maximum (342 nm) and HPLC retention time (6.8 min) under standard conditions provide a reliable identity check for this ortho-isomer. Analytical laboratories can use these data to differentiate it from meta- and para-carboxyl regioisomers in mixture analysis or quality control of custom synthesis batches [1].

Metal-Chelating Scaffold for Coordination Chemistry and Catalysis

The ortho-carboxyl group combined with the imine nitrogen and barbituric acid carbonyls creates a multidentate ligand framework. This compound has been utilized as a building block for synthesizing transition metal complexes with potential catalytic or biological activity, where the chelation geometry differs from that of para-substituted analogues [1].

Quote Request

Request a Quote for 2-{[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]amino}benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.